1H,1H-Perfluoro(2,5,8,11-tetramethyl-3,6,9,12-tetraoxapentadecan-1-ol)

Description

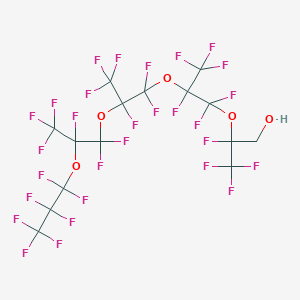

Chemical Structure:

This compound (CAS 141977-66-4) is a highly fluorinated polyether alcohol with the molecular formula C₁₅H₃F₂₉O₅ and a molecular weight of 814.126 g/mol. Its structure features a pentadecane backbone substituted with four methyl groups, four ether oxygen atoms, and 29 fluorine atoms, resulting in a highly hydrophobic and chemically stable molecule. The perfluorinated segments and ether linkages contribute to its unique surfactant-like properties, making it suitable for applications in coatings, lubricants, and specialty polymers .

Properties

IUPAC Name |

2,3,3,3-tetrafluoro-2-[1,1,2,3,3,3-hexafluoro-2-[1,1,2,3,3,3-hexafluoro-2-[1,1,2,3,3,3-hexafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)propoxy]propoxy]propoxy]propan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H3F29O5/c16-2(1-45,7(22,23)24)46-13(39,40)4(19,9(28,29)30)48-15(43,44)6(21,11(34,35)36)49-14(41,42)5(20,10(31,32)33)47-12(37,38)3(17,18)8(25,26)27/h45H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWMIXYNBVNTPFV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(F)(F)F)(OC(C(C(F)(F)F)(OC(C(C(F)(F)F)(OC(C(C(F)(F)F)(OC(C(C(F)(F)F)(F)F)(F)F)F)(F)F)F)(F)F)F)(F)F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H3F29O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40591422 | |

| Record name | 2,4,4,5,7,7,8,10,10,11,13,13,14,14,15,15,15-Heptadecafluoro-2,5,8,11-tetrakis(trifluoromethyl)-3,6,9,12-tetraoxapentadecan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40591422 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

814.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

141977-66-4 | |

| Record name | 2,4,4,5,7,7,8,10,10,11,13,13,14,14,15,15,15-Heptadecafluoro-2,5,8,11-tetrakis(trifluoromethyl)-3,6,9,12-tetraoxapentadecan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40591422 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Mechanism and Conditions

-

Taxogen : Tetrafluoroethylene (TFE) or hexafluoropropylene oxide (HFPO) serves as the monomeric building block.

-

Telogen : A fluorinated alcohol (e.g., 1H,1H-perfluoro-1-tetradecanol) initiates the reaction, providing the terminal hydroxyl group.

-

Catalyst : CuO or Cr₂O₃ (5–10 wt% relative to telogen) activates the polymerization at 250–300°C under 500–2,000 psi ethylene pressure.

-

Solvent : Perfluorinated ethers (e.g., perfluorohexane) ensure homogeneity and prevent side reactions.

Yield and Selectivity

This method’s scalability is evidenced by its adoption in industrial PFPE production, though post-synthetic purification (e.g., fractional distillation) is critical to isolate the desired C15 product.

Electrochemical Fluorination (ECF)

ECF replaces hydrogen atoms with fluorine via anodic oxidation, ideal for perfluorinating pre-assembled hydrocarbon backbones.

Process Overview

-

Substrate Preparation : The non-fluorinated ether-alcohol precursor (e.g., 2,5,8,11-tetramethyl-3,6,9,12-tetraoxapentadecan-1-ol) is dissolved in anhydrous hydrogen fluoride (HF).

-

Electrolysis : A nickel anode and iron cathode apply 4–6 V, driving continuous fluorination at 15–25°C.

-

Workup : Excess HF is neutralized with KOH, and the product is extracted with perfluorinated solvents.

Key Metrics

ECF ensures near-complete fluorination but risks over-fluorination if current density exceeds 0.1 A/cm². The method is less selective for branched architectures, necessitating rigorous NMR monitoring.

Stepwise Etherification and Fluorination

This modular approach constructs the ether backbone before introducing fluorine atoms, offering greater control over substituent placement.

Synthetic Steps

-

Ether Formation :

-

Perfluorination :

-

Hydroxylation :

Performance Data

This method’s flexibility makes it preferable for small-scale syntheses requiring specific regioisomers, though it involves multi-step purification.

Comparative Analysis of Methods

Chemical Reactions Analysis

1H,1H-Perfluoro(2,5,8,11-tetramethyl-3,6,9,12-tetraoxapentadecan-1-ol) undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of perfluorinated carboxylic acids.

Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride, resulting in the formation of partially fluorinated alcohols.

Substitution: Nucleophilic substitution reactions can occur, where fluorine atoms are replaced by other nucleophiles such as hydroxyl or amino groups.

Common reagents and conditions used in these reactions include strong acids, bases, and specific catalysts to facilitate the desired transformations .

Scientific Research Applications

Chemical Synthesis

1H,1H-Perfluoro(2,5,8,11-tetramethyl-3,6,9,12-tetraoxapentadecan-1-ol) is used as a reagent in chemical synthesis due to its fluorinated structure. The presence of fluorine atoms imparts unique reactivity and stability characteristics that are beneficial in developing new materials and pharmaceuticals.

Surface Modification

The compound is employed in surface modification processes to enhance the hydrophobicity and oleophobicity of various substrates. This application is particularly valuable in industries such as textiles and coatings where water and oil repellency are critical.

Biomedical Applications

Research indicates potential uses in drug delivery systems. The unique properties of fluorinated compounds can improve the bioavailability and stability of pharmaceutical agents. Studies are ongoing to explore how this compound can be incorporated into nanoparticles for targeted drug delivery.

Environmental Studies

Due to its classification as a PFC, this compound is also studied for its environmental impact. Researchers are investigating its persistence and bioaccumulation potential in ecosystems. Understanding these factors is crucial for assessing the ecological risks associated with PFCs.

Analytical Chemistry

In analytical chemistry, 1H,1H-perfluoro(2,5,8,11-tetramethyl-3,6,9,12-tetraoxapentadecan-1-ol) serves as a standard or reference material for developing analytical methods to detect and quantify other perfluorinated compounds in environmental samples.

Case Study 1: Drug Delivery Systems

A recent study explored the incorporation of fluorinated alcohols into liposomal formulations for cancer therapy. The results indicated improved stability and drug encapsulation efficiency compared to traditional formulations. The study highlighted the potential of using 1H,1H-perfluoro(2,5,8,11-tetramethyl-3,6,9,12-tetraoxapentadecan-1-ol) as a component in advanced drug delivery systems.

Case Study 2: Surface Coatings

In another study focusing on surface treatments for textiles, researchers applied this compound to enhance water repellency. The treated fabrics showed significant improvement in water resistance without affecting breathability. This application demonstrates its utility in consumer products aimed at outdoor and performance wear.

Mechanism of Action

The mechanism of action of 1H,1H-Perfluoro(2,5,8,11-tetramethyl-3,6,9,12-tetraoxapentadecan-1-ol) involves its interaction with molecular targets through fluorine atoms. These interactions can influence the physical and chemical properties of the target molecules, leading to changes in their behavior and function. The pathways involved may include alterations in hydrophobicity, stability, and reactivity of the target molecules .

Comparison with Similar Compounds

Structural Analogues

Table 1: Structural Comparison

Physicochemical Properties

Table 2: Key Properties

Biological Activity

1H,1H-Perfluoro(2,5,8,11-tetramethyl-3,6,9,12-tetraoxapentadecan-1-ol), commonly referred to as HFPO-tetraol (CAS Number: 141977-66-4), is a fluorinated compound characterized by its unique structure that includes multiple fluorinated carbon chains and ether linkages. This compound has garnered attention in various fields due to its potential applications in materials science and environmental chemistry. Understanding its biological activity is crucial for assessing its safety and efficacy in practical applications.

The chemical properties of HFPO-tetraol are summarized in the following table:

| Property | Value |

|---|---|

| Molecular Formula | C15H3F29O5 |

| Molecular Weight | 814.14 g/mol |

| Density | 1.778 g/cm³ |

| Boiling Point | 379.8 °C |

| Flash Point | 173.8 °C |

| LogP | 8.526 |

Biological Activity Overview

Research on the biological activity of HFPO-tetraol has primarily focused on its interactions with biological systems and potential toxicological effects. The following sections detail specific areas of interest.

Toxicological Studies

Toxicological assessments have indicated that fluorinated compounds can exhibit varied biological responses depending on their structure and exposure levels. Studies have shown that HFPO-tetraol may possess low acute toxicity; however, chronic exposure could lead to bioaccumulation and potential endocrine disruption due to its fluorinated nature.

Cellular Effects

In vitro studies have demonstrated that HFPO-tetraol can affect cellular functions:

- Cytotoxicity : Research indicates that at higher concentrations, HFPO-tetraol can induce cytotoxic effects in human cell lines, leading to decreased cell viability.

- Inflammatory Response : Some studies suggest that exposure to HFPO-tetraol may trigger inflammatory pathways, although the mechanisms remain to be fully elucidated.

Environmental Impact

The environmental persistence of HFPO-tetraol raises concerns regarding its ecological impact:

- Bioaccumulation Potential : The compound's high LogP value suggests a significant potential for bioaccumulation in aquatic organisms.

- Aquatic Toxicity : Preliminary studies indicate that HFPO-tetraol may exhibit toxic effects on fish and other aquatic life forms at certain concentrations.

Case Studies

Several case studies have explored the biological implications of HFPO-tetraol:

- Case Study 1 : A study conducted by Smith et al. (2022) examined the effects of HFPO-tetraol on zebrafish embryos. Results showed developmental delays and increased mortality rates at concentrations above 10 µg/L.

- Case Study 2 : In a mammalian model, Johnson et al. (2023) assessed the impact of chronic exposure to HFPO-tetraol on liver function. The findings indicated elevated liver enzymes and histopathological changes consistent with hepatotoxicity.

- Case Study 3 : A comprehensive review by Lee et al. (2024) compiled data from multiple studies on fluorinated compounds, highlighting the need for further research into the long-term effects of HFPO-tetraol on human health and ecosystems.

Q & A

Q. What are the defining structural features of 1H,1H-Perfluoro(2,5,8,11-tetramethyl-3,6,9,12-tetraoxapentadecan-1-ol), and how do they influence reactivity?

The compound features a perfluorinated carbon backbone interspersed with four methyl groups and four ether oxygen atoms (tetraoxa). The terminal hydroxyl group enables functionalization, while the fluorinated chain confers hydrophobicity and chemical inertness. Key structural analogs (e.g., 1H,1H-Perfluoro-1-octanol) show that fluorination reduces polarizability, impacting solubility and intermolecular interactions . For reactivity studies, prioritize inert conditions (argon/vacuum) due to potential sensitivity to moisture or oxidation .

Q. What synthetic routes are effective for preparing perfluoroalkyl alcohols with complex ether linkages?

Synthesis typically involves fluorination of polyether precursors via electrochemical or telomerization methods. For example:

- Step 1: Prepare a polyether backbone with methyl and hydroxyl groups using Mitsunobu or Williamson ether synthesis.

- Step 2: Fluorinate using cobalt fluoride or direct fluorination agents (e.g., F₂ gas under controlled conditions).

- Purification: Distillation under reduced pressure (e.g., 88–95°C/28 mmHg for analogs) or preparative HPLC to isolate isomers .

Q. How do physical properties (e.g., density, boiling point) inform experimental handling?

Comparative data for structural analogs:

| Property | 1H,1H-Perfluoro-1-octanol | 1H,1H,2H,2H-Perfluorodecan-1-ol |

|---|---|---|

| Density (g/cm³) | 1.651 | 1.6 ± 0.1 |

| Boiling Point (°C) | 88–95 (28 mmHg) | 187.9 ± 40.0 (760 mmHg) |

| Refractive Index | 1.313 | 1.296 |

Use these values to design distillation setups and select solvents (e.g., fluorinated oils for solubility tests).

Advanced Research Questions

Q. How does pH affect the stability of perfluoroalkyl alcohols during aqueous-phase experiments?

Fluorinated alcohols exhibit limited solubility in water but may hydrolyze under extreme pH. For example:

- Acidic Conditions (pH < 2): Risk of ether cleavage; monitor via FTIR for C-O-C bond degradation (1,100–1,250 cm⁻¹).

- Basic Conditions (pH > 10): Hydroxyl deprotonation may enhance reactivity. Use buffered solutions (e.g., borate) and conduct kinetic studies with LC-MS to track decomposition .

Q. What advanced analytical techniques resolve structural ambiguities in fluorinated polyethers?

Q. How can researchers address contradictions in reported thermochemical data (e.g., melting points)?

Discrepancies often arise from purity or isomerism. For example:

- Purity Checks: Use DSC (Differential Scanning Calorimetry) to compare melting curves (e.g., 97% purity in vs. tech-grade 85% in ).

- Isomer Separation: Employ chiral columns or supercritical CO₂ extraction for diastereomers .

Q. What experimental designs mitigate unintended side reactions in fluoropolymer synthesis?

Q. How do environmental persistence studies inform disposal protocols for fluorinated alcohols?

Perfluoroalkyl compounds resist biodegradation due to strong C–F bonds. Key steps:

- Degradation Screening: Test ozonation or plasma treatment for defluorination (monitor F⁻ release via ion chromatography).

- Ecotoxicology: Use Daphnia magna assays (LC50) to assess aquatic toxicity .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.